![molecular formula C11H9N3OS B2883001 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 168140-75-8](/img/structure/B2883001.png)
5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
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Overview
Description
5-(Methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound that belongs to the imidazoquinazoline family This compound is characterized by its fused ring structure, which includes an imidazole ring fused to a quinazoline ring The presence of a methylsulfanyl group at the 5-position of the imidazole ring adds to its unique chemical properties
Mechanism of Action
Target of Action
It’s worth noting that imidazoquinazoline compounds have been found to interact with various biological targets, such as nk1 receptor ligands and central benzodiazepine receptors .
Mode of Action
It’s known that imidazoquinazoline compounds can undergo iodine promoted dual oxidative c(sp3)–h amination . This process involves a tandem oxidative condensation of benzylamines and 2-methylquinazolin-4-(3H)-ones, yielding imidazoquinazolinones via a sequential amination–oxidation–annulation–aromatisation .
Biochemical Pathways
The synthesis of similar imidazoquinazoline compounds involves a decarboxylative cyclization under metal-free conditions . This suggests that the compound might interact with biochemical pathways involving decarboxylation reactions.
Result of Action
Similar imidazoquinazoline compounds have been found to exhibit various biological activities .
Action Environment
The synthesis of similar compounds has been achieved under solvent-free conditions , suggesting that the compound might be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-methylquinazolin-4(3H)-one as a starting material, which undergoes a series of reactions including methylation and cyclization to form the desired compound. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the quinazoline ring.
Substitution: The imidazole ring can undergo substitution reactions, where the methylsulfanyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted imidazoquinazoline derivatives.
Scientific Research Applications
5-(Methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]quinolines: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms.
Quinazolin-4(3H)-ones: These compounds share the quinazoline core but lack the imidazole ring.
Thioimidazoles: These compounds contain a sulfur atom in the imidazole ring but differ in the overall structure.
Uniqueness
5-(Methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one is unique due to the presence of both the imidazole and quinazoline rings, as well as the methylsulfanyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
5-(Methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound belonging to the imidazoquinazoline family. Its unique structure, characterized by a fused imidazole and quinazoline ring with a methylsulfanyl group, suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its therapeutic applications, mechanisms of action, and relevant research findings.
- IUPAC Name : 5-methylsulfanyl-3H-imidazo[1,2-c]quinazolin-2-one
- Molecular Formula : C11H10N4OS
- CAS Number : 168140-75-8
The compound's structure contributes to its reactivity and interaction with biological targets. The methylsulfanyl group enhances its lipophilicity, potentially improving membrane permeability.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown promising results against various cancer cell lines:
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial effects. It demonstrated activity against a range of pathogens, including bacteria and fungi. The following table summarizes some of the notable findings:
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate Inhibition | |
Escherichia coli | Significant Activity | |
Candida albicans | Moderate Activity |
The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes.
α-Glucosidase Inhibition
Another significant biological activity of this compound is its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This property positions it as a potential therapeutic agent for managing type 2 diabetes mellitus:
The compound's inhibition of α-glucosidase was significantly more potent than the standard drug acarbose, indicating its potential for further development as an antidiabetic agent.
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, preventing progression to DNA synthesis.
- Apoptosis Induction : It activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins.
- Enzyme Inhibition : The structural features allow it to bind effectively to enzymes like α-glucosidase, inhibiting their activity.
Case Studies
A recent study highlighted the synthesis and evaluation of various substituted derivatives of imidazo[1,2-c]quinazolines, including the methylsulfanyl variant. These derivatives were subjected to extensive biological testing:
- Synthesis Methodology : Compounds were synthesized via cyclization reactions involving appropriate precursors under controlled conditions.
- Biological Evaluation : Each derivative was tested for anticancer and antimicrobial activities using standard assays.
Results indicated that modifications to the methylsulfanyl group significantly influenced both anticancer and antimicrobial potency.
Properties
IUPAC Name |
5-methylsulfanyl-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-16-11-12-8-5-3-2-4-7(8)10-13-9(15)6-14(10)11/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAXVDVCGKUNLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C3=NC(=O)CN31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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